molecular formula C16H25N3O4S B5432988 N-[4-(1-methoxypropan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide

N-[4-(1-methoxypropan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide

Cat. No.: B5432988
M. Wt: 355.5 g/mol
InChI Key: PJRRHDAWBRHPCU-UHFFFAOYSA-N
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Description

N-[4-(1-methoxypropan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a phenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-methoxypropan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with 1-methoxypropan-2-yl chloride to form the sulfonamide intermediate. This intermediate is then reacted with piperidine-1-carboxylic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-methoxypropan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(1-methoxypropan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1-methoxypropan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. Additionally, the piperidine ring may interact with receptors or ion channels, further contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-methyl-1-oxo-thiomorpholin-4-ylsulfamoyl)-phenyl]-acetamide
  • N-[4-(2-methyl-1,1-dioxo-thiomorpholin-4-ylsulfamoyl)-phenyl]-acetamide
  • 1-(furan-2-carbonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]piperidine-4-carboxamide

Uniqueness

N-[4-(1-methoxypropan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxypropan-2-yl group and the piperidine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles.

Properties

IUPAC Name

N-[4-(1-methoxypropan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-13(12-23-2)18-24(21,22)15-8-6-14(7-9-15)17-16(20)19-10-4-3-5-11-19/h6-9,13,18H,3-5,10-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRRHDAWBRHPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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